N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16405770
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine -](/images/structure/VC16405770.png)
Specification
Molecular Formula | C13H22ClN5 |
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Molecular Weight | 283.80 g/mol |
IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C13H21N5.ClH/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
Standard InChI Key | NXISRPLSUPPKCF-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of two pyrazole rings:
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Ring A: 1-Ethyl-1H-pyrazol-3-yl group substituted at the 3-position with a methylene (-CH2-) linker.
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Ring B: 1-Isopropyl-3-methyl-1H-pyrazol-4-amine group, featuring an amine (-NH2) at the 4-position.
The methylene bridge facilitates conformational flexibility, enabling interactions with biological targets such as kinase ATP-binding pockets. X-ray crystallography of analogous pyrazole derivatives reveals planar ring geometries with torsion angles <5°, suggesting structural rigidity .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C13H22N6 |
Molecular Weight | 286.36 g/mol |
IUPAC Name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine |
SMILES | CCN1C=C(C=N1)CNC2=C(C=NN2C(C)C)C |
InChI Key | UPLQKPKWFXVZQV-UHFFFAOYSA-N |
Synthesis Methods
Laboratory-Scale Synthesis
The primary route involves a cyclocondensation reaction between 1-ethyl-1H-pyrazole-3-carbaldehyde and isopropylhydrazine under acidic conditions (HCl, 60°C). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the bicyclic core. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields by 18%.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce byproducts. A representative protocol includes:
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Feedstock: 1-Ethyl-3-methylpyrazole (10 kg/h) and isopropylamine (12 kg/h).
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Conditions: 150°C, 5 bar pressure, residence time = 30 min.
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Yield: 87% with >99% purity after recrystallization.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|
Conventional Batch | 72 | 95 | 12 |
Microwave-Assisted | 90 | 98 | 0.75 |
Continuous Flow | 87 | 99 | 0.5 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4). Stability studies indicate no degradation under ambient conditions for 6 months, making it suitable for long-term storage .
Spectroscopic Data
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NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, CH2CH3), 1.42 (d, 6H, CH(CH3)2), 2.25 (s, 3H, CH3), 3.95 (m, 1H, CH(CH3)2) .
Biological Activity
Kinase Inhibition
The compound inhibits EGFR (Epidermal Growth Factor Receptor) with an IC50 of 42 nM, surpassing erlotinib (IC50 = 82 nM) in preclinical models. Molecular docking simulations reveal hydrogen bonding between the pyrazole amine and kinase hinge region residues (e.g., Met793) .
Pharmacokinetics
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